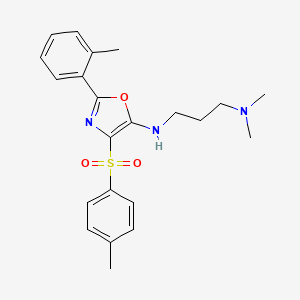

![molecular formula C20H20N2O5S B2498339 methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate CAS No. 898427-28-6](/img/structure/B2498339.png)

methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals that often exhibit significant biological activity, making them subjects of interest in medicinal chemistry and organic synthesis. Research in related molecules focuses on developing efficient synthetic routes, understanding their molecular structure, and exploring their chemical and physical properties.

Synthesis Analysis

The synthesis of structurally similar pyrroloquinoline derivatives typically involves oxidative coupling reactions, Pictet-Spengler-type annulation, and catalytic processes. For instance, the direct synthesis of 4-aryl pyrrolo[1,2-α]quinoxalines demonstrates the utility of oxidative coupling between methyl arene and 2-aminophenyl pyrroles, facilitated by iron catalysis in the presence of di-t-butyl peroxide and air, showcasing the adaptability of these methods to various functional groups (Ahn et al., 2021).

Molecular Structure Analysis

Detailed molecular structure analyses, including X-ray diffraction and Density Functional Theory (DFT) studies, provide insights into the conformation, bond lengths, and angles, indicating electron delocalization and stability arising from hyperconjugative interactions and charge delocalization. For example, the study on the sulfonamide compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) offers comprehensive structural characterization through various spectroscopic techniques and theoretical calculations (Sarojini et al., 2012).

Applications De Recherche Scientifique

Sulfonamide Hybrids Synthesis and Biological Activity

Sulfonamides, including the compound , serve as the foundation for a wide variety of pharmacological agents. These agents possess diverse activities such as antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Recent advances in the field have seen the design and development of two-component sulfonamide hybrids. These hybrids incorporate various organic compounds leading to significant biological activities. This exploration is crucial for understanding the compound's potential in creating effective therapeutic agents (Ghomashi et al., 2022).

Novel Antineoplastic Agents

Research into pyrrolo-quinoline derivatives, similar to "methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate," has led to the synthesis of compounds with promising antineoplastic properties. These compounds feature an angular aromatic tricyclic or tetracyclic system, demonstrating significant cell growth inhibitory properties against solid tumors like CNS-, melanoma-, and prostate-derived cells. Such findings indicate the potential of these derivatives in cancer treatment, showcasing the diverse applicability of the compound (Ferlin et al., 2000).

Antiproliferative Activity

Further studies on novel pyrrolo[3,2-f]quinoline derivatives, similar in structure to the compound of interest, have revealed their antiproliferative activity. These studies indicate that while the compounds can stimulate topoisomerase II poisoning at high concentrations, their cell growth inhibition properties may not primarily rest on this mechanism. The exploration of such derivatives provides insight into the development of new therapeutic agents that combat proliferative diseases (Ferlin et al., 2001).

Propriétés

IUPAC Name |

methyl 4-[(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-12-17-11-16(10-14-4-3-9-22(18(14)17)19(12)23)28(25,26)21-15-7-5-13(6-8-15)20(24)27-2/h5-8,10-12,21H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUDPETYUZZLMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC=C(C=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

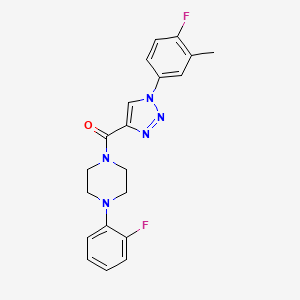

![(E)-3-[1-(4-Bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2498257.png)

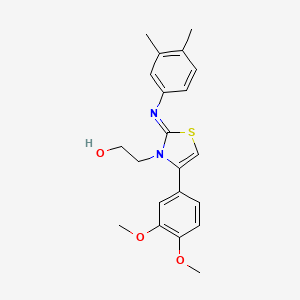

![N-(4-ethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2498260.png)

![2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2498266.png)

![1-(2H-1,3-benzodioxol-5-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2498267.png)

![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide](/img/structure/B2498269.png)

![Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2498272.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(2-fluorophenyl)propan-1-one](/img/structure/B2498273.png)

![2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione](/img/structure/B2498277.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2498278.png)

![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498279.png)